molecular formula C6H4ClFIN B115175 2-Chloro-3-fluoro-5-iodo-4-methylpyridine CAS No. 153035-01-9

2-Chloro-3-fluoro-5-iodo-4-methylpyridine

Cat. No. B115175
M. Wt: 271.46 g/mol
InChI Key: VTFZEJNYBOMMQP-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-iodo-4-methylpyridine is a heterocyclic compound containing a pyridine ring. It has a molecular weight of 271.46 . It is a yellow to brown solid and is used in the preparation of biologically active compounds .


Molecular Structure Analysis

The molecular formula of 2-Chloro-3-fluoro-5-iodo-4-methylpyridine is C6H4ClFIN . The InChI code is 1S/C6H4ClFIN/c1-3-5(9)4(8)2-10-6(3)7/h2H,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-3-fluoro-5-iodo-4-methylpyridine is very slightly soluble (0.3 g/L at 25 ºC) . It has a density of 1.979±0.06 g/cm3 at 20 ºC 760 Torr . The boiling point is 263.8±35.0 ºC at 760 Torr , and the flash point is 113.3±25.9 ºC .

Scientific Research Applications

Halogen Exchange in Pyridines

Research by Schlosser and Cottet (2002) highlights the application of halogen/halogen displacement in pyridines. This study demonstrates how 2-chloropyridines and 2-bromopyridines can be converted to their corresponding iodo compounds. This process is crucial for the creation of compounds like 2-Chloro-3-fluoro-5-iodo-4-methylpyridine and has applications in creating a variety of pyridine-based compounds with potential use in pharmaceuticals and agrochemicals (Schlosser & Cottet, 2002).

Synthesis of Complex Pyridines

Wu et al. (2022) reported on the synthesis of complex pyridine structures, including compounds similar to 2-Chloro-3-fluoro-5-iodo-4-methylpyridine. This research is significant for its potential applications in medicinal chemistry, as these halopyridine isomers are valuable for constructing pharmacologically active molecules (Wu et al., 2022).

Development of Cognition Enhancers

Pesti et al. (2000) explored the functionalization of pyridines, such as 2-Fluoro-4-methylpyridine, for the synthesis of cognition-enhancing drugs. This study underscores the role of complex pyridines in developing new therapeutic agents (Pesti et al., 2000).

Antiviral Nucleosides Synthesis

The synthesis of antiviral nucleosides by Watanabe et al. (1983) demonstrates the potential of halogenated pyridines in developing effective treatments for viral infections. Compounds like 2-Chloro-3-fluoro-5-iodo-4-methylpyridine may serve as key intermediates in the creation of new antiviral agents (Watanabe et al., 1983).

Chemical Reactivity and Synthesis Applications

Manojkumar et al. (2013) demonstrated the utility of pyridine compounds in Suzuki coupling reactions, which are vital for creating complex organic molecules with applications across various fields, including pharmaceuticals (Manojkumar et al., 2013).

Safety And Hazards

The safety information for 2-Chloro-3-fluoro-5-iodo-4-methylpyridine indicates that it has the following hazard statements: H302, H315, H320, H335 . This means it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements are P264, P270, P301+P312, P330 , which include washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth if swallowed .

properties

IUPAC Name

2-chloro-3-fluoro-5-iodo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c1-3-4(9)2-10-6(7)5(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFZEJNYBOMMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1I)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437617
Record name 2-chloro-3-fluoro-5-iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluoro-5-iodo-4-methylpyridine

CAS RN

153035-01-9
Record name 2-chloro-3-fluoro-5-iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.0 M of lithium diisopropylamide in tetrahydrofuran (5.5 mL) in tetrahydrofuran (20 mL, 200 mmol) at −78° C. was slowly added 2-chloro-3-fluoro-4-iodopyridine (2.589 g, 10.06 mmol) as a solution in tetrahydrofuran (8 mL). The reaction mixture was then stirred at −78° C. for 4 hours. Methyl iodide (0.70 mL, 11 mmol) was then added. After an additional 1 hour, the reaction was then quenched with saturated aqueous NH4Cl and warmed to room temp. The reaction mixture was poured into ethyl acetate and washed sequentially with water and brine, dried over MgSO4, filtered, and evaporated in vacuo. The crude product was purified via flash chromatography on silica gel (80 g silica, solvent gradient: 0-30% ethyl acetate in heptanes) to yield 2.212 g (57%) of 2-chloro-3-fluoro-5-iodo-4-methylpyridine. LCMS (ESI): M+H=272.0; 1H NMR (500 MHz, CDCl3) δ 8.46 (s, 1H), 2.44 (d, J=1.2 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.589 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Quantity
5.5 mL
Type
solvent
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Rocca, C Cochennec, F Marsais… - The Journal of …, 1993 - ACS Publications
Results (I) Metalation of 2-Halo-3-iodopyridines (Chloro and Fluoro). 2-Fluoro-and 2-chloro-3-iodopyridines (1 and 2) were readily prepared from the corresponding 2-halopyridines by …
Number of citations: 171 pubs.acs.org

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